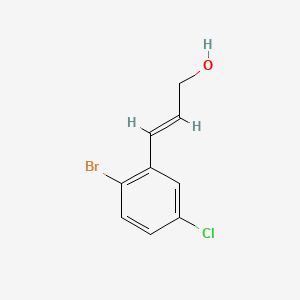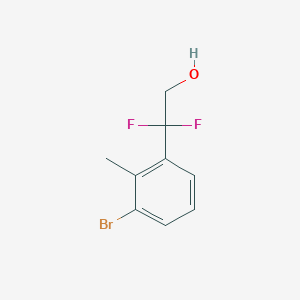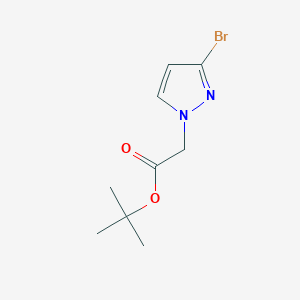
tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate: is a chemical compound that features a tert-butyl ester group attached to a 2-(3-bromo-1H-pyrazol-1-yl)acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-bromo-1H-pyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed:
Substitution Reactions: Products include substituted pyrazoles.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include oxidized or reduced pyrazole derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its pyrazole moiety, which is known for various biological activities.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is largely dependent on its specific application. In medicinal chemistry, the pyrazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl bromoacetate: Similar in structure but lacks the pyrazole ring.
tert-Butyl 2-bromoacetate: Another related compound with a simpler structure.
tert-Butyl 4-(bromo-1H-pyrazol-1-yl)acetate: A structural isomer with the bromine atom at a different position on the pyrazole ring.
Uniqueness: tert-Butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is unique due to the presence of both the tert-butyl ester group and the 3-bromo-1H-pyrazole moiety. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C9H13BrN2O2 |
|---|---|
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
tert-butyl 2-(3-bromopyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)6-12-5-4-7(10)11-12/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
BNJKISBYAOXQAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C=CC(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B15308132.png)

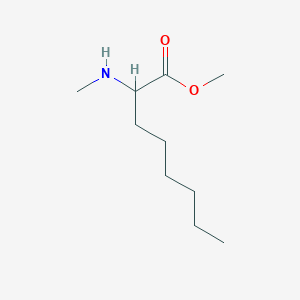
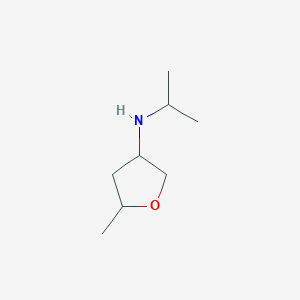
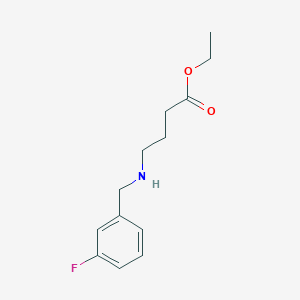
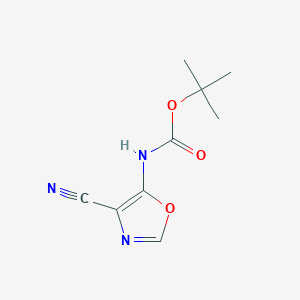

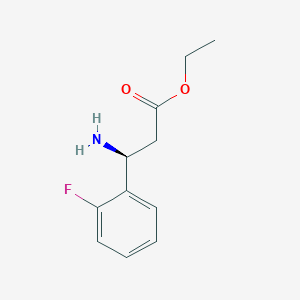
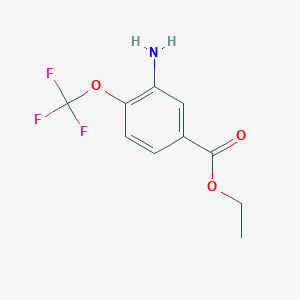


![1-[({6-Fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15308204.png)
